Rotundial
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methyl-5-(2-oxoethyl)cyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-7-2-3-8(4-5-10)9(7)6-11/h5-6,8H,2-4H2,1H3 |
InChI Key |
KBJJMMFFLYXMPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC1)CC=O)C=O |
Canonical SMILES |
CC1=C(C(CC1)CC=O)C=O |
Synonyms |
rotundial |
Origin of Product |
United States |
Natural Occurrence and Botanical Source Investigations
Isolation from Vitex rotundifolia Species
Rotundial was successfully isolated from the fresh leaves of Vitex rotundifolia. nih.govtandfonline.comtandfonline.comresearchgate.net This isolation led to its identification as a novel natural mosquito repellent. nih.govtandfonline.comtandfonline.comresearchgate.net The structural elucidation of this compound was achieved through extensive Nuclear Magnetic Resonance (NMR) spectral analysis, confirming its identity as a cyclopentene (B43876) dialdehyde (B1249045). nih.govtandfonline.comtandfonline.com
The process of isolating this compound involved subjecting the volatile constituents extracted from fresh Vitex rotundifolia leaves to separation techniques. These techniques included silica (B1680970) gel column chromatography and preparative thin-layer chromatography. tandfonline.com From an initial quantity of 5 kilograms of fresh leaves, approximately 250 milligrams of this compound were obtained, representing a yield of 0.005%. tandfonline.com
Table 1: this compound Isolation Data
| Source Material | Quantity Processed | This compound Yield | Percentage Yield |
| Fresh Vitex rotundifolia Leaves | 5 kg | 250 mg | 0.005% |
Botanical Context of Vitex rotundifolia
Vitex rotundifolia, commonly known as roundleaf chastetree or beach vitex, is a significant plant species within the Lamiaceae family, though it was formerly classified under Verbenaceae. researchgate.netwikipedia.orgcabidigitallibrary.orgplantiary.comcambridge.org This plant is characterized as a low-growing, prostrate, and sprawling woody shrub. cabidigitallibrary.orgplantiary.comcambridge.orgplantmaster.com It typically reaches a height of 10 to 40 centimeters but can spread extensively, covering an area with a diameter of 10 to 20 meters. cabidigitallibrary.orgplantiary.comcambridge.orgplantmaster.com
The leaves of V. rotundifolia are distinctive, being rounded with green upper surfaces and silvery undersides. wikipedia.orgcambridge.orgplantpono.orghawaii.edu When crushed, the foliage emits a strong aromatic scent. cambridge.orgplantpono.org The plant produces clusters of blue-purple flowers, which are followed by small, brown-black fruits. wikipedia.orgplantiary.comcambridge.orghawaii.edu Taxonomically, the generic epithet "Vitex" originates from the Latin "viere," meaning "to bind or twist," a reference to the rope-like stems observed in some species within the genus. wikipedia.orgplantpono.org The specific epithet "rotundifolia" is derived from the Latin words "rotundus" (round) and "folium" (leaf), aptly describing the plant's rounded leaf shape. wikipedia.orgplantpono.org Vitex rotundifolia is a perennial species cabidigitallibrary.orgplantiary.com, with flowering typically occurring from June to August in regions such as the southeastern United States. wikipedia.org
Distribution and Ecological Niche of Source Plants
Vitex rotundifolia is indigenous to coastal regions across the Pacific Rim, with a wide natural range that includes continents and islands stretching from India east to Hawaii and from Korea south to Australia. wikipedia.orgcabidigitallibrary.orgplantiary.comcambridge.orgplantmaster.com This species thrives along sandy and rocky coastlines, growing from sea level up to an elevation of 15 meters, often extending directly to the ocean waves. wikipedia.orgcabidigitallibrary.orgplantiary.complantmaster.complantpono.orghawaii.edu
The plant exhibits a remarkable tolerance to the challenging conditions of beach dune environments, including intense heat, strong winds, coarse-textured soil, and elevated salinity. wikipedia.orgplantiary.complantpono.org In its native habitats, V. rotundifolia plays a crucial ecological role in stabilizing sand dunes and preventing coastal erosion. researchgate.netcabidigitallibrary.orgplantiary.complantpono.org However, in areas where it has been introduced, such as the southeastern United States, it has become an invasive species, posing a significant threat to fragile coastal dune ecosystems. researchgate.netresearchgate.netwikipedia.orgcabidigitallibrary.orgcambridge.org Its ability to spread rapidly is facilitated by its fruits, which are capable of water-based dispersal due to their hydrophobic cuticular alkanes. wikipedia.orgcambridge.org
Ethnobotanical Relevance in Traditional Practices (Non-Human/Agricultural Applications)
Vitex rotundifolia has a long history of traditional use, with its medicinal properties recognized for over 2,000 years across its native range. researchgate.netwikipedia.orgresearchgate.nettmrjournals.comtmrjournals.com Historically, traditional practitioners have utilized various parts of the plant for a range of ailments. For instance, it has been traditionally employed to address conditions such as headaches, eye pain, asthma, bronchitis, colds, and migraines. researchgate.netresearchgate.netresearchgate.nettmrjournals.comtmrjournals.com
Ancient texts and historical accounts indicate its long-standing significance; Hippocrates, around 400 B.C.E., reportedly recommended Vitex rotundifolia for injuries and inflammation. researchgate.nettmrjournals.comtmrjournals.com The plant's importance was also recognized in European pharmacopoeias, with its inclusion in notable texts such as the Pharmacopoeia Londinensis, dating back to 1618. researchgate.nettmrjournals.comtmrjournals.com In China, Vitex rotundifolia is a recognized component of traditional Chinese medicine, where its fruits are known as "Manjingzi" and are recorded in the Pharmacopoeia of the People's Republic of China. researchgate.nettmrjournals.comtmrjournals.comnih.gov Beyond internal applications, the leaves and twigs of V. rotundifolia have also been traditionally noted for their mosquito-repelling properties, a traditional observation that aligns with the later scientific discovery of this compound. tandfonline.com Ethnobotanical studies broadly underscore the critical value of traditional knowledge in promoting sustainable practices, including the utilization of plants for health and nutrition, and contributing to the conservation of biodiversity. springermedizin.denih.govresearchgate.netmdpi.com
Biosynthetic Pathways and Enzymatic Mechanisms
Proposed Biosynthetic Origin of Rotundial
The biosynthesis of this compound initiates from fundamental five-carbon (C5) isoprenoid building blocks, which are then elaborated into the ten-carbon (C10) monoterpene precursor.
Terpenoids, also known as isoprenoids, are a vast class of natural products derived from isoprene (B109036) (C5) units [previous output 23, 39]. Their biosynthesis proceeds through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway [2, 3, previous output 23, 24, 25, 29, 34, 39, 40]. In plants, where this compound is found, the MEP pathway, operating in the plastids, is predominantly responsible for the synthesis of monoterpenes [7, previous output 23, 34, 39].
Both pathways converge on the production of two isomeric C5 precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) [1, 3, 22, 24, 25, previous output 23, 25, 34, 39, 40]. These universal building blocks are then condensed to form larger terpenoid structures.
For monoterpenoids like this compound, the initial committed step involves the condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) to yield geranyl diphosphate (GPP), a C10 compound [3, 5, 7, previous output 21, 23, 34, 39]. GPP serves as the universal precursor for all monoterpenoids, including the iridoids to which this compound belongs wikipedia.orgwikipedia.orgfrontiersin.orgumweltprobenbank.de. Subsequent transformations of GPP, often involving hydrolysis to geraniol (B1671447), followed by oxidation and cyclization steps, lead to the formation of the iridoid skeleton umweltprobenbank.de.
Enzymatic Transformations in this compound Biogenesis
The conversion of general terpenoid precursors into the specific structure of this compound involves a series of enzymatic reactions, though the exact enzymes responsible for every step leading to the cyclopentene (B43876) dialdehyde (B1249045) are not fully characterized in the available literature.
The initial steps in monoterpenoid biosynthesis involve enzymes such as Geranyl Diphosphate Synthase (GPPS), which catalyzes the formation of GPP from IPP and DMAPP wikipedia.orgwikipedia.orgfrontiersin.org. Following this, Geraniol Synthase (GES) converts GPP to geraniol umweltprobenbank.de. Subsequent modifications in the general iridoid pathway involve cytochrome P450 monooxygenases like Geraniol 10-hydroxylase (G10H) and 10-hydroxygeraniol oxidoreductase (10GHO), which perform oxidation steps umweltprobenbank.dewikipedia.org. Iridoid Synthase (ISY) is a key enzyme responsible for the cyclization that forms the iridoid skeleton, such as nepetalactol, from an acyclic precursor like 8-oxogeranial wikipedia.orgfrontiersin.orgumweltprobenbank.dewikipedia.orgnih.gov.
While these enzymes are crucial for the general iridoid framework, specific enzymes directly identified and characterized for the unique transformations leading to the cyclopentene dialdehyde structure of this compound are not explicitly detailed in the provided research findings. The biosynthesis of such a specific natural product often involves a series of tailoring enzymes that modify the core iridoid skeleton.
The defining structural feature of this compound is its cyclopentene dialdehyde moiety. In the broader context of iridoid biosynthesis, the formation of the cyclopentane (B165970) ring is a characteristic step umweltprobenbank.de. For instance, iridoid synthase (ISY) facilitates a reductive cyclization to form the cyclopentane ring found in iridoids like nepetalactol wikipedia.org.
It is important to distinguish between chemical synthesis mechanisms and enzymatic biosynthesis. Chemical syntheses of this compound have explored pathways involving dienamine activation and intramolecular Rauhut-Currier-type reactions to construct the cyclopentene dialdehyde structure from acyclic precursors [previous output 15, 17, 18, 23, 26]. However, the precise enzymatic mechanism by which the plant Vitex rotundifolia catalyzes the formation of this specific cyclopentene dialdehyde structure during the biosynthesis of this compound is not fully elucidated in the current scientific literature uni.lu. Further research is needed to identify the specific enzymes and their catalytic mechanisms responsible for this unique transformation within the plant's metabolic pathways.
Comparative Analysis with Related Natural Product Biosynthesis
This compound's biosynthesis shares commonalities with the production of other iridoids and monoterpenoids, highlighting conserved evolutionary strategies in natural product synthesis. Iridoids themselves are a diverse subclass of monoterpenes, characterized by a cyclopentane ring fused to a dihydropyran ring (though this compound features a cyclopentene dialdehyde structure) [previous output 7, 9, 39].
The initial stages of biosynthesis, involving the MEP pathway and the formation of IPP, DMAPP, and GPP, are conserved across a wide array of terpenoid natural products [2, 3, 5, 7, previous output 12, 13, 23, 25, 29, 34, 38, 39, 40]. This common precursor pathway underscores the efficiency of nature's biosynthetic machinery.
While the general sequence of intermediates in iridoid biosynthesis—from geraniol through various oxidation, reduction, glycosylation, and methylation steps—is known umweltprobenbank.dewikipedia.orgnih.gov, the specific enzymatic machinery can differ even for structurally similar compounds across different organisms. For example, iridoid pathways in plants and insects, while leading to similar compounds like nepetalactol, have evolved independently, utilizing different enzymes to catalyze the same chemical processes [previous output 4, 9, 16]. This phenomenon of convergent evolution in metabolic pathways is a notable aspect of natural product biosynthesis. The distinct cyclopentene dialdehyde structure of this compound suggests specialized enzymatic modifications downstream of the common iridoid precursors, differentiating its pathway from those leading to other iridoid subclasses such as secoiridoids (e.g., secologanin, which involves the oxidative cleavage of a cyclopentane ring) wikipedia.orgnih.govlipidmaps.org.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Rotundial
Total synthesis aims to construct a target molecule from readily available starting materials through a series of chemical reactions. For this compound, synthetic efforts have focused on achieving high stereoselectivity, given its chiral nature. diva-portal.org
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering advantages such as mild reaction conditions and high functional group tolerance. researchgate.netunige.ch A notable example in the total synthesis of (+)-rotundial involves the organocatalyzed cyclization of a precursor dialdehyde (B1249045). Mathias Christmann's group successfully employed an organocatalyst to mediate the cyclization of a specific dialdehyde (e.g., compound 29 in some schemes) directly to (+)-rotundial (e.g., compound 30). unige.chorganic-chemistry.org This approach leveraged the inherent reactivity of the substrates under the influence of an organic catalyst, leading to the formation of the desired carbocyclic core. Furthermore, dienamine catalysis, a less explored mode within aminocatalysis, has also been applied in the synthesis of (R)-rotundial. scispace.com This method involves the formation of electron-rich dienamines as key intermediates, enabling novel chemoselective transformations. scispace.comcsic.es
Enantioselective synthesis is crucial for compounds like this compound, which possess a single stereocenter, ensuring the production of a specific enantiomer. cdutcm.edu.cn The synthesis of (+)-rotundial has been achieved through enantioselective organocatalytic crossed intramolecular Rauhut-Currier-type reactions. researchgate.netcsic.es This methodology provides an efficient route to the iridoid framework characteristic of this compound. In one reported instance, the precursor dialdehyde was obtained in five steps from geranyl acetate, and the subsequent cyclization step achieved a yield of 36% with an enantiomeric excess (ee) of 86%. csic.es Further optimization of conditions on a 0.36 mmol-scale increased the yield to 63% and the enantiomeric excess to 91%. csic.es
Table 1: Enantioselective Synthesis of (+)-Rotundial via Organocatalytic Rauhut-Currier-type Reaction csic.es
| Precursor Dialdehyde | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) |
| Dialdehyde (6h) | Organocatalyst | 36 | 86 |
| Dialdehyde (6h) | Organocatalyst | 63 | 91 |
The total synthesis of natural products, including this compound, often faces several challenges. These include achieving high selectivity (both enantio- and diastereoselectivity), scalability for industrial production, and cost reduction of chiral catalysts and processes. chiralpedia.commerckgroup.com The complexity of natural product structures frequently necessitates lengthy synthetic sequences and the careful management of multiple reactive sites. researchgate.net
Innovations in synthetic route design are continuously addressing these challenges. Key advancements include the integration of green chemistry principles, focusing on atom economy and reduced waste, and the development of sustainable catalytic systems. chiralpedia.com Emerging technologies such as artificial intelligence (AI) and machine learning are being applied to predict reaction outcomes, optimize conditions, and design novel synthetic routes, thereby enhancing efficiency and sustainability. jocpr.comjocpr.comjournalspub.com Automated synthesis platforms, which integrate robotic systems and analytical instruments, also streamline complex synthetic reactions and purification steps, accelerating the discovery and development of new compounds. jocpr.comjocpr.comjournalspub.com
Semi-Synthesis of this compound Analogs
Semi-synthesis involves chemical modifications of naturally occurring compounds to produce new analogs, often with enhanced or altered biological properties. While the provided search results discuss semi-synthesis in a general context for compounds like aminocarbazoles or undecaprenol (B103720) analogues, specific detailed information on the semi-synthesis of this compound analogs is not extensively documented. mdpi.comrsc.orgsemanticscholar.org However, the principle of semi-synthesis could be applied to this compound, potentially involving modifications to its cyclopentene (B43876) ring or aldehyde functionalities to explore new derivatives. This approach would leverage the existing natural scaffold of this compound, potentially offering a more efficient route to diverse analogs compared to full total synthesis.
Biological Activities and Mechanistic Investigations Non Human/in Vitro/cellular Models
Insect Deterrence and Repellency Mechanisms
Rotundial exhibits significant activity as an insect repellent, with investigations focusing on its efficacy against various insect vectors and its role in plant defense.
This compound has been identified as a potent natural mosquito repellent. tandfonline.comnih.gov Studies have specifically demonstrated its strong repelling activity against Aedes aegypti, the mosquito species known to transmit diseases such as dengue, Zika, and chikungunya. tandfonline.comnih.govmdpi.com In comparative studies, the immediate repelling activity of this compound against Aedes aegypti was found to be comparable to that of N,N-diethyl-m-toluamide (DEET). tandfonline.com Notably, some research indicates that two hours after application, the repellency of this compound surpassed that of DEET, suggesting superior long-lasting effectiveness. tandfonline.com
Table 1: Comparative Repellency Against Aedes aegypti
| Compound | Immediate Repellency | Repellency at 2 Hours |
| This compound | Potent | Superior to DEET |
| DEET | Potent | Less than this compound |
The mechanism by which insect repellents, including natural compounds like this compound, deter mosquitoes often involves the emission of odors that insects find repulsive. compoundchem.com Contact repellents, such as DEET, picaridin, and IR3535, are known to attenuate the antennal responses of mosquitoes to attractive human and veterinary odorants, potentially through direct inhibition or modulation of action potential amplitudes or frequencies emanating from olfactory receptor neurons. nih.gov
Olfactory receptors (ORs) are chemoreceptors located in the cell membranes of olfactory receptor neurons, responsible for detecting odorants and initiating the sense of smell. ebi.ac.ukwikipedia.org These receptors belong to the G protein-coupled receptor (GPCR) superfamily and are characterized by a combinatorial response to various odor molecules, meaning a single odorant can bind to multiple ORs with differing affinities. wikipedia.orgplos.org While the general principles of olfactory receptor interactions are well-understood, specific detailed investigations into how this compound directly interacts with the olfactory receptors of Aedes aegypti were not explicitly detailed in the available literature.
As mentioned, this compound's efficacy against Aedes aegypti has been directly compared to DEET, demonstrating potent activity. tandfonline.com The long-lasting effectiveness of this compound was highlighted, with its repellency becoming higher than DEET after two hours in one study. tandfonline.com
DEET has long been considered the "gold standard" among mosquito repellents due to its high repellency across various assays and its positive selectivity profile. researchgate.netmosquito.org However, research continues to explore natural alternatives. General comparative studies of synthetic repellents like DEET, picaridin, and IR3535, against botanical repellents, often show that DEET-based products tend to provide longer durations of complete protection. For instance, a formulation with 23.8% DEET provided complete protection for approximately 301.5 minutes, while a soybean-oil-based repellent offered protection for about 94.6 minutes, and an IR3535-based repellent for around 22.9 minutes. nih.govmaine.gov Other botanical repellents generally provided protection for less than 20 minutes. nih.govmaine.gov However, this compound stands out among natural repellents for its sustained efficacy.
Table 2: Representative Complete Protection Times of Repellents Against Mosquitoes
| Repellent Type | Concentration | Mean Complete Protection Time (minutes) |
| DEET | 23.8% | 301.5 nih.govmaine.gov |
| DEET | 4.75% | 88.4 maine.gov |
| Soybean-oil-based repellent | N/A | 94.6 nih.govmaine.gov |
| IR3535 | N/A | 22.9 nih.govmaine.gov |
| Citronella-based repellents | N/A | ≤ 20 maine.gov |
| This compound | N/A | Superior to DEET after 2 hours tandfonline.com |
The structural resemblance between this compound and chrysomedial, a known defensive substance isolated from the larvae of the chrysomelid beetle Plagiodera versicolora, suggests that this compound likely functions as a defensive principle for the plant Vitex rotundifolia against insect attacks. tandfonline.com Plants have evolved a wide array of defensive mechanisms against herbivores, including the production of secondary metabolites. eorganic.orgnih.govwikipedia.org These chemical defenses can act as repellents or toxins, or reduce the digestibility of plant tissues. eorganic.orgwikipedia.org Monoterpenes, the class of compounds to which this compound belongs, are well-documented for their repellent properties in various plant species. researchgate.net
Cellular and Molecular Targets of this compound (In Vitro Models)
While Vitex rotundifolia, the plant from which this compound is isolated, has been investigated for its antiproliferative effects, these studies primarily focus on other compounds found within the plant, such as flavonoids (e.g., luteolin, vitexicarpin, and artemetin). researchgate.net For instance, vitexicarpin has demonstrated antiproliferative activity against human cancer cell lines, including gastric adenocarcinoma (AGS) and colon cancer (HT-29) cells, inducing apoptosis by modulating gene expression related to tumor suppression (p53, p21) and anti-apoptotic pathways (Bcl-2). researchgate.net However, direct investigations specifically detailing the antiproliferative effects of this compound itself in cellular models, such as cancer cell lines, were not found in the provided search results.
Investigations into Antiproliferative Effects in Cellular Models (e.g., Cancer Cell Lines)
Modulation of Cellular Pathways (e.g., NF-κB, MAPK)
While direct studies on this compound's modulation of NF-κB and MAPK pathways are less explicitly detailed in the provided search results, related compounds from Vitex rotundifolia have shown such capabilities. For instance, casticin, a flavonoid also isolated from Vitex rotundifolia, has been reported to suppress inflammatory effects by blocking the NF-κB and MAPK pathways in LPS-induced RAW264.7 macrophage cells researchgate.netusm.mythegoodscentscompany.com. This indicates that Vitex rotundifolia contains compounds capable of influencing these crucial cellular signaling pathways, suggesting a potential area for further investigation into this compound itself.
Induction of Apoptosis in Cell Culture Systems
Compounds from Vitex rotundifolia have demonstrated the ability to induce apoptosis in various human cancer cell lines. Rotundifuran, a labdane-type diterpene from Vitex rotundifolia, has been shown to induce apoptosis in human myeloid leukemia cells thegoodscentscompany.comniscpr.res.in. Polymethoxyflavonoids, also extracted from V. rotundifolia, inhibit proliferation by inducing apoptosis in human myeloid leukemia HL-60 cells in a dose-dependent manner thegoodscentscompany.comrjptonline.orgrjptonline.org. Another flavonoid, vitexicarpin (also known as casticin), has exhibited potent cytotoxic activity against human gastric adenocarcinoma (AGS) and human colon cancer HT-29 cell lines, inducing apoptosis by upregulating TP53 and p21 expression and downregulating Bcl-2 expression researchgate.net. These findings highlight the pro-apoptotic potential of compounds derived from the same plant source as this compound.
Exploration of Anti-inflammatory Modulations (In Vitro)
Vitex rotundifolia and its constituents have been investigated for their anti-inflammatory properties in vitro. Casticin, a prominent flavonoid from V. rotundifolia, has shown anti-inflammatory activity by preventing TNF-α-induced vascular inflammatory processes in human umbilical vein endothelial cells (HUVEC) bcrcp.ac.in. Additionally, the diterpene viterotulin A and the neolignan viterolignan A, also isolated from V. rotundifolia, demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages bcrcp.ac.in. These findings suggest that Vitex rotundifolia is a source of compounds with significant anti-inflammatory potential, which may extend to this compound.
Table 1: In Vitro Anti-inflammatory Modulations by Vitex rotundifolia Compounds
| Compound | Cell Line/Model | Mechanistic Action | IC50/Effect | Reference |
| Casticin | LPS-induced RAW264.7 macrophages | Blocking NF-κB and MAPK pathways | Suppresses inflammatory effect | researchgate.netusm.mythegoodscentscompany.com |
| Casticin | HUVEC (TNF-α-induced) | Preventing vascular inflammatory process | Anti-inflammatory activity | bcrcp.ac.in |
| Viterotulin A | LPS-induced RAW 264.7 macrophages | Inhibiting NO production | 16.4 µM | bcrcp.ac.in |
| Viterolignan A | LPS-induced RAW 264.7 macrophages | Inhibiting NO production | 21.1 µM | bcrcp.ac.in |
Examination of Other Pharmacological Activities in Mechanistic Assays
Beyond anti-inflammatory and pro-apoptotic effects, Vitex rotundifolia and its constituents, including this compound, exhibit other pharmacological activities. This compound itself has been identified as a potent natural mosquito repellent nih.govijarsct.co.inscielo.orgscispace.comjetir.orgdntb.gov.uabiodiversitylibrary.orgresearchgate.netgoogle.comscribd.com. This repellent activity has been specifically noted against Aedes aegypti, with studies indicating it can be more powerful than DEET scispace.com. Other compounds from Vitex rotundifolia have shown antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus allenpress.com. Some iridoid glucosides from Vitex rotundifolia have also demonstrated analgesic effects scispace.comallenpress.com.
Table 2: Other Pharmacological Activities of this compound and Vitex rotundifolia Compounds
| Compound/Extract | Activity | Target/Model | Key Finding | Reference |
| This compound | Mosquito Repellent | Aedes aegypti | Potent repellent, more powerful than DEET | nih.govscispace.comjetir.orgbiodiversitylibrary.org |
| Phenylnaphthalene compounds | Antibacterial | Methicillin-resistant S. aureus | Antibacterial activity | allenpress.com |
| Iridoid glucosides | Analgesic | Mice | Variable but strong analgesic effects | scispace.comallenpress.com |
Potential Interactions with Enzymatic Systems (e.g., ATPase)
While direct evidence for this compound's interaction with ATPase systems is not explicitly detailed in the provided search results, the broader context of natural products research indicates that various compounds can interact with enzymatic systems. For example, thapsigargin (B1683126) (Tg) is a known selective and irreversible inhibitor of the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA)-dependent pump researchgate.net. Flavonoids, a class of compounds also found in Vitex rotundifolia, can exhibit peroxidant activity, generating free radicals in the presence of metal ions, which can interact with enzymatic systems responsible for free radical generation vdoc.pub. This suggests that further investigation into this compound's potential interactions with specific enzymatic systems, including ATPases, could be a fruitful area of research, given the diverse bioactivity of compounds from its source plant.
In Vivo Studies in Non-Human Organisms (Excluding Mammalian Pharmacology)
This compound's most prominent in vivo activity in non-human organisms is its efficacy as an insect repellent.
Efficacy in Model Insect Systems
This compound, isolated from the fresh leaves of Vitex rotundifolia, has been widely recognized for its potent repellent activity against mosquitoes, particularly Aedes aegypti nih.govijarsct.co.inscielo.orgscispace.comjetir.orgdntb.gov.uabiodiversitylibrary.orgresearchgate.netgoogle.comscribd.com. Studies have demonstrated that this compound is a highly effective natural mosquito repellent, with some research suggesting its repellent capabilities surpass those of synthetic repellents like DEET scispace.com. This makes this compound a compound of significant interest for developing natural alternatives in mosquito control.
Table 3: Efficacy of this compound in Model Insect Systems
| Compound | Target Insect | Activity | Comparative Efficacy | Reference |
| This compound | Aedes aegypti | Mosquito Repellent | More powerful than DEET | nih.govscispace.comjetir.orgbiodiversitylibrary.org |
| This compound | Mosquitoes (general) | Repellent | Potent repellent activity | ijarsct.co.inscielo.orgdntb.gov.uaresearchgate.net |
Ecological Impact on Insect Behavior and Survival
This compound, a cyclopentene (B43876) dialdehyde (B1249045) isolated from the fresh leaves of Vitex rotundifolia (round-leaf chaste tree), exhibits significant ecological impact, primarily through its potent repellent activity against various insect species. This natural compound is believed to serve as a defensive mechanism for the plant against insect predation tandfonline.com.
Detailed research findings highlight this compound's efficacy as a mosquito repellent, particularly against Aedes aegypti, the yellow fever mosquito tandfonline.comnih.govallenpress.comtandfonline.com. Studies have demonstrated that this compound possesses potent repelling activity comparable to, and in some aspects superior to, N,N-diethyl-m-toluamide (DEET), a widely used synthetic insect repellent tandfonline.comallenpress.com. Immediately after application, both this compound and DEET show potent repelling activity. However, two hours post-treatment, the repellency of this compound has been observed to be higher than that of DEET, suggesting a superior long-lasting effectiveness tandfonline.com. This indicates that this compound influences mosquito behavior by deterring them from biting, thereby reducing potential disease transmission allenpress.com.
Beyond its repellent properties, this compound has also been noted for potential insecticidal activity jru-b.com. The presence of such bioactive components in plants like Vitex rotundifolia contributes to their natural defense against pests, offering an environmentally friendly alternative to synthetic pesticides jru-b.com.
Despite its promising repellent and potential insecticidal attributes, research indicates that this compound is an unstable molecule. It can undergo biodegradation within days to weeks after extraction, even in the absence of oxygen. This inherent instability poses a challenge for its long-lasting applications in pest control ubc.ca.
The following table summarizes the comparative repellent activity of this compound against Aedes aegypti in relation to DEET:
| Compound | Target Insect | Repellency (Immediately After Application) | Repellency (1 Hour After Application) | Repellency (2 Hours After Application) | Source |
| This compound | Aedes aegypti | Potent | Almost equivalent to DEET | Higher than DEET | tandfonline.com |
| DEET | Aedes aegypti | Potent | Almost equivalent to this compound | Lower than this compound | tandfonline.com |
Structure Activity Relationship Sar Investigations
Computational Approaches to SAR
Computational methods offer efficient and cost-effective ways to explore SAR by predicting biological activities based on molecular structures. These approaches are particularly valuable for screening large chemical libraries and prioritizing compounds for experimental validation.
Molecular docking and simulation studies are computational techniques used to predict the binding affinity and intermolecular interactions between a ligand (like Rotundial) and a target protein. academie-sciences.frnrfhh.com Molecular docking aims to find the optimal binding pose of a ligand within a receptor's active site, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. rsc.orgmdpi.com Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of molecular systems, offering a dynamic view of ligand-protein interactions and conformational changes. nih.govucalgary.canih.gov Although molecular docking and simulation are powerful tools for understanding mechanisms of action and guiding lead optimization, specific published studies detailing the molecular docking or simulation of this compound with a biological target are not found in the provided search results. academie-sciences.frnrfhh.commdpi.comnih.govucalgary.canih.govinorgchemres.orgconcordia.caacmm.nl Such studies, if performed for this compound, could shed light on its binding to relevant insect olfactory receptors or other biological targets responsible for its observed activities.
Experimental SAR Studies Through Analog Synthesis
Experimental SAR studies typically involve the synthesis of structural analogs of a lead compound, followed by the evaluation of their biological activities. By systematically modifying specific parts of the molecule and observing the changes in activity, researchers can deduce which structural features are essential for the desired effect. georgiasouthern.edunih.gov
A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govslideshare.netunina.it For this compound, while direct studies on its specific pharmacophore for mosquito repellency are not detailed, related research mentions that a compound (compound 2) possessing a "conjugated cyclopentenone pharmacophore," similar to known antitumor oxylipins and prostaglandins, exhibited significant antiproliferative in vitro activity against leukemia L1210 cells. researchgate.net Given that this compound itself is described as a cyclopentene (B43876) dialdehyde (B1249045), tandfonline.com this suggests that the cyclopentene ring system and its associated functional groups could form a crucial pharmacophore for its biological effects, though further dedicated studies would be needed to precisely identify the key pharmacophoric features of this compound for its specific activities. researchgate.net
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence a compound's biological activity. saltise.calibretexts.orglibretexts.org Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different pharmacological profiles due to their distinct interactions with chiral biological targets like receptors or enzymes. libretexts.org In the case of this compound, the absolute stereochemistry of the natural compound has been determined to be (R)-Rotundial. tandfonline.comresearchgate.net The enantiomers of this compound were synthesized from enantiomers of limonene (B3431351) oxide, and the absolute configuration of natural this compound was confirmed as R. researchgate.net While the R configuration of natural this compound is established, the provided information does not detail comparative studies on the biological activity of its (S)-enantiomer or other potential stereoisomers, which would be crucial for a complete understanding of the impact of stereochemistry on its activity.
Mechanistic Insights from SAR Data
SAR data are instrumental in gaining mechanistic insights into how a compound interacts with its biological target. By correlating structural changes with variations in activity, researchers can infer the molecular mechanisms underlying the observed effects. For instance, identifying a critical functional group through SAR can suggest its involvement in hydrogen bonding, charge transfer, or covalent interactions with a receptor. nih.gov Similarly, understanding the spatial requirements for activity (e.g., through pharmacophore models) can provide clues about the shape and electronic environment of the binding site. unina.it However, due to the limited detailed SAR studies specifically on this compound in the provided information, comprehensive mechanistic insights directly derived from its SAR data are not available. Future SAR investigations, particularly those combining computational and experimental approaches, would be necessary to fully elucidate the precise molecular mechanisms by which this compound exerts its mosquito-repelling or other biological activities.
Analytical Methodologies for Rotundial Research
Extraction and Isolation Techniques from Natural Sources
Rotundial is a natural compound first isolated from the fresh leaves of Vitex rotundifolia, a coastal medicinal plant. The general procedure for obtaining compounds from this plant involves initial extraction from dried and powdered plant material, followed by fractionation and isolation.
Extraction: A common method for extracting compounds from the leaves of V. rotundifolia involves sonication with 80% ethanol. This process is typically repeated multiple times to ensure a thorough extraction of the plant's chemical constituents. The resulting crude extract is then concentrated under vacuum to remove the solvent.
Fractionation and Isolation: Following extraction, the crude extract is typically suspended in water and partitioned successively with a series of organic solvents of increasing polarity. This liquid-liquid partitioning separates compounds based on their solubility. A common solvent series includes n-hexane, methylene (B1212753) chloride, ethyl acetate, and n-butanol.
While the specific fraction containing this compound is not detailed in readily available literature, this systematic fractionation is a standard procedure for separating compounds of differing polarities. The isolation of pure this compound from the enriched fraction would then be achieved through various chromatographic techniques.
Chromatographic Separation Methods
Chromatography is indispensable for the purification of this compound from the complex mixture of the plant extract fraction. A combination of different chromatographic methods is often employed to achieve high purity. For compounds isolated from Vitex rotundifolia, a multi-step chromatographic process is standard.
Column Chromatography: Initial purification of fractions from V. rotundifolia often involves column chromatography. Common stationary phases include:
Silica (B1680970) Gel: A polar adsorbent used to separate compounds based on polarity. Elution is performed using a gradient solvent system, typically starting with a nonpolar solvent (like methylene chloride) and gradually increasing the polarity by adding a more polar solvent (like methanol).
ODS (Octadecylsilane) Open Column Chromatography: This is a form of reversed-phase chromatography where the stationary phase is nonpolar. It is used for further purification, with elution systems such as a gradient of acetonitrile (B52724) in water.
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, preparative High-Performance Liquid Chromatography (Prep-HPLC) is utilized. This technique offers higher resolution and efficiency compared to standard column chromatography. Based on methods used for similar compounds from the source plant, a reversed-phase column is typically effective.
| Parameter | Specification |
| Technique | Preparative High-Performance Liquid Chromatography (Prep-HPLC) |
| Stationary Phase | C18 (Reversed-Phase) |
| Mobile Phase | Gradient system of Acetonitrile and Water (often with 0.1-0.3% formic acid) |
| Detection | UV detector (e.g., at 254 nm) |
This combination of chromatographic methods allows for the effective separation of this compound from other co-extracted plant metabolites.
Spectroscopic Characterization Techniques
Once this compound is isolated in its pure form, its chemical structure is elucidated and confirmed using a suite of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone technique for determining the structure of organic molecules. The original discovery of this compound relied on extensive NMR spectral analysis to establish its unique cyclopentene (B43876) dialdehyde (B1249045) structure. nih.gov
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms in the molecule (e.g., C=O, C=C, CH, CH₂, CH₃).
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. Electrospray ionization (ESI) is a common ionization source used for this purpose. The resulting mass-to-charge ratio (m/z) is a key piece of data for identifying the compound.
While the specific spectral data for this compound is not widely published, the use of these advanced spectroscopic techniques is the standard and required procedure for the structural elucidation of novel natural products.
Development of Quantitative Assays for Biological Matrixes (Non-Human)
Currently, there is a lack of published, validated quantitative assays specifically for the determination of this compound in non-human biological matrices. However, based on the analytical methodologies used for other phytochemicals, several techniques could be developed for this purpose. Such assays are essential for pharmacokinetic, metabolic, or toxicological studies in animal models.
Potential Methodologies: The development of a quantitative assay would likely involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity, which are necessary for detecting low concentrations of a compound in a complex biological matrix like plasma, tissue homogenates, or urine.
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and better resolution compared to conventional HPLC. A reversed-phase C18 column would be a suitable choice for separating this compound from matrix components.
Tandem Mass Spectrometry (MS/MS): For quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for a specific product ion that is formed upon fragmentation. This highly specific transition provides excellent selectivity and minimizes interference from other components in the matrix.
Assay Development and Validation Steps: A typical workflow for developing and validating such a method would include:
Sample Preparation: Developing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate this compound from the biological matrix.
Method Optimization: Optimizing the UPLC gradient and MS/MS parameters (e.g., collision energy) to achieve the best sensitivity and peak shape for this compound and an appropriate internal standard.
Method Validation: Validating the assay according to established guidelines, which includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.
| Potential Assay | Technique | Key Features |
| UPLC-MS/MS | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | High sensitivity, high selectivity, suitable for complex matrices, requires small sample volume. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Suitable for volatile or semi-volatile compounds; may require derivatization for polar compounds. |
While no specific methods are currently published, these established analytical platforms provide a clear path for the future development of robust quantitative assays for this compound in non-human biological studies.
Challenges, Research Gaps, and Future Research Trajectories
Q & A
Q. How can interdisciplinary collaboration improve mechanistic studies of this compound?
- Methodological Answer : Integrate chemoinformatics, systems biology, and clinical data using platforms like KNIME or Galaxy. Establish shared ontologies (e.g., ChEBI, PubChem) for cross-disciplinary clarity. Validate findings through peer review and pre-registration .
- Collaborative Frameworks : Joint authorship agreements, data-use agreements, and open-access publishing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
